3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
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Overview
Description
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its solid physical form and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves several steps. One common method includes the reaction of 3-chloroaniline with 4-methylpiperazine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time. The final product is then purified and crystallized to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline trihydrochloride
- 3-(4-methylpiperazin-1-yl)aniline
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALTJHGPZGBRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583271 |
Source
|
Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052538-72-3 |
Source
|
Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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